Cas no 21062-20-4 (2,2'-Oxydiacetyl Chloride)
2,2'-Oxydiacetyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Acetyl chloride,2,2'-oxybis-
- 2,2'-Oxydiacetyl Chloride
- 2-(2-chloro-2-oxoethoxy)acetyl chloride
- 2,2-Oxydiacetyl Chloride
- 2,2'-oxydiacetyl dichloride
- Acetyl chloride,2,2'-oxybis
- chlorure de diglycolyle
- diglycoldiacid dichloride
- di-glycolic acid dichloride
- Diglycolyl chloride
- Oxydiacetyl dichloride
- 2,2′-Oxydiacetyl chloride
- 2,2-OXYDIACETYLCHLORIDE
- GTZXSBQCNBNWPK-UHFFFAOYSA-N
- Diglycolic dichloride
- diglycolic acid dichloride
- Oxybis(1-chloroethanone)
- Diglycolyl chloride, 95%
- Acetyl chloride, 2,2'-oxybis-
- FCH1117968
- LCZC2438
- FT-0638083
- EINECS 244-186-3
- BS-43948
- O0459
- 2,2'-Oxydiacetyl Chloride, >/=97%
- NS00026776
- J-013811
- DTXSID20175289
- SCHEMBL2262348
- AH3TD62WTX
- MFCD00134471
- 21062-20-4
- D91875
- AKOS015899550
- 2,2'-Oxybis[acetyl chloride]
- DB-045470
-
- MDL: MFCD00134471
- Inchi: 1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2
- InChI Key: GTZXSBQCNBNWPK-UHFFFAOYSA-N
- SMILES: ClC(COCC(=O)Cl)=O
Computed Properties
- Exact Mass: 169.95400
- Monoisotopic Mass: 169.9537494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: Light yellow liquid
- Density: 1.439 g/mL at 25 °C(lit.)
- Boiling Point: 57°C/0.5mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.473(lit.)
- PSA: 43.37000
- LogP: 0.53380
- Solubility: Not determined
2,2'-Oxydiacetyl Chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S27; S28; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Risk Phrases:R34
- Packing Group:III
- Packing Group:III
2,2'-Oxydiacetyl Chloride Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,2'-Oxydiacetyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0459-5g |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 97.0%(GC&T) | 5g |
¥395.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0459-25g |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 97.0%(GC&T) | 25g |
¥1410.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 378151-5G |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 95% | 5G |
¥381.76 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 378151-25G |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 25g |
¥1855.14 | 2023-12-07 | ||
| TRC | O870680-50mg |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O870680-100mg |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | O870680-500mg |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | 500mg |
$ 80.00 | 2022-06-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0459-5G |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | >97.0%(GC)(T) | 5g |
¥260.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0459-25G |
2,2'-Oxydiacetyl Chloride |
21062-20-4 | >97.0%(GC)(T) | 25g |
¥990.00 | 2023-09-07 | |
| abcr | AB505731-5 g |
2,2'-Oxydiacetyl chloride, 97%; . |
21062-20-4 | 97% | 5g |
€64.30 | 2023-04-18 |
2,2'-Oxydiacetyl Chloride Related Literature
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1. Syntheses of crown ether-esters with (benzyloxy)methyl side arms using SbPh3 and BiPh3 as templates1Yoichi Habata,Fumio Fujishiro,Sadatoshi Akabori J. Chem. Soc. Perkin Trans. 1 1996 953
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Laura Diaz Gomez,Andreas Wilden,Dimitri Schneider,Zaina Paparigas,Giuseppe Modolo,Maria Chiara Gullo,Jurriaan Huskens,Willem Verboom New J. Chem. 2023 47 4619
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Krzysztof M. B?k,Krystyna Mas?owska,Micha? J. Chmielewski Org. Biomol. Chem. 2017 15 5968
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Masayasu Taki,Hiroaki Ogasawara,Hiroshi Osaki,Aiko Fukazawa,Yoshikatsu Sato,Kimi Ogasawara,Tetsuya Higashiyama,Shigehiro Yamaguchi Chem. Commun. 2015 51 11880
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Somayyeh Kheirjou,Alo Rüütel,Astrid Darnell,T?iv Haljasorg,Ivo Leito Org. Biomol. Chem. 2022 20 2121
Additional information on 2,2'-Oxydiacetyl Chloride
Professional Introduction to 2,2'-Oxydiacetyl Chloride (CAS No. 21062-20-4)
2,2'-Oxydiacetyl Chloride, with the chemical formula C₄H₃Cl₂O₃, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its unique structural properties make it a valuable intermediate in the preparation of various bioactive molecules. This introduction provides an in-depth exploration of its chemical characteristics, applications, and recent advancements in research.
The molecular structure of 2,2'-Oxydiacetyl Chloride features two acetyl groups linked by an oxygen atom, with chlorine atoms attached to the carbonyl carbon atoms. This arrangement imparts reactivity that is highly useful in synthetic chemistry. The presence of chlorine atoms enhances its electrophilicity, making it a versatile building block for further functionalization. Such characteristics have positioned it as a key reagent in the development of complex molecules, particularly in medicinal chemistry.
In recent years, 2,2'-Oxydiacetyl Chloride has garnered attention for its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation and viral replication. By inhibiting specific proteases, 2,2'-Oxydiacetyl Chloride-derived compounds have shown promise in treating conditions such as cancer and infectious diseases. For instance, studies have demonstrated its utility in generating peptidomimetics that mimic natural substrates but exhibit enhanced stability and bioavailability.
One of the most compelling applications of 2,2'-Oxydiacetyl Chloride is in the field of drug discovery. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with potential therapeutic effects. Heterocycles are prevalent in many drugs due to their ability to interact with biological targets in specific ways. The incorporation of 2,2'-Oxydiacetyl Chloride into these structures allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability. This flexibility has been instrumental in designing candidates for clinical trials.
Advances in computational chemistry have further enhanced the utility of 2,2'-Oxydiacetyl Chloride. Molecular modeling techniques enable researchers to predict how modifications to its structure will affect its interactions with biological targets. This approach has accelerated the drug discovery process by allowing for rapid screening of potential candidates before experimental synthesis. Such computational strategies are particularly valuable when dealing with complex molecules like those derived from 2,2'-Oxydiacetyl Chloride.
The synthesis of 2,2'-Oxydiacetyl Chloride itself is a topic of ongoing research. Recent developments have focused on optimizing reaction conditions to improve yield and purity while minimizing side products. Catalytic methods have been explored as a means to enhance efficiency and sustainability. For example, transition metal-catalyzed reactions offer a greener alternative to traditional synthetic routes by reducing reliance on harsh reagents and solvents.
Another area of interest is the use of 2,2'-Oxydiacetyl Chloride in polymer chemistry. Its ability to form stable linkages makes it a promising candidate for crosslinking agents in polymer synthesis. This application has implications for materials science, particularly in developing biodegradable polymers and hydrogels used in medical implants and drug delivery systems. The versatility of 2,2'-Oxydiacetyl Chloride allows it to be incorporated into diverse polymer backbones, enabling tailored material properties.
The safety profile of CAS No 21062-20-4 () is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions should be controlled to prevent degradation or unwanted reactions. Furthermore, disposal methods must comply with local guidelines to minimize environmental impact.
In conclusion,CAS No 21062-20-4 () stands as a pivotal compound in modern chemical research due to its multifunctional nature and broad applicability across multiple disciplines. Its role in drug development continues to evolve with advancements in synthetic methodologies and computational chemistry tools that enhance our ability to harness its potential fully.
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